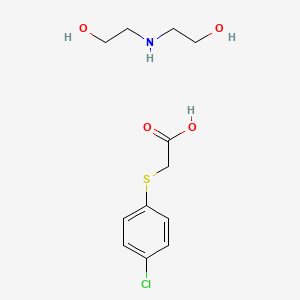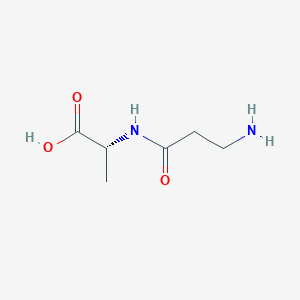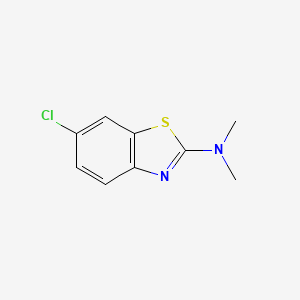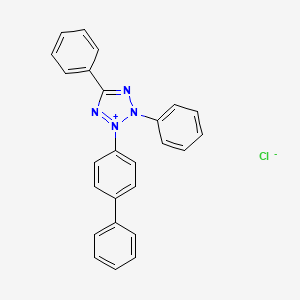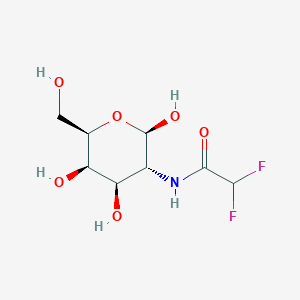![molecular formula C13H16N2O5 B13768416 Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester CAS No. 63468-27-9](/img/structure/B13768416.png)
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester is a complex organic compound with a unique structure that includes an ethoxy group, a nitrophenyl group, and an imino group
Preparation Methods
The synthesis of propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties and its mechanism of action in biological systems.
In industry, propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester can be compared with other similar compounds, such as propanoic acid, 3-ethoxy-, ethyl ester and propanoic acid, 3-ethoxy-2-fluoro-3-imino-2-methyl-, ethyl ester . These compounds share some structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications.
Properties
CAS No. |
63468-27-9 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-(4-nitrophenyl)iminopropanoate |
InChI |
InChI=1S/C13H16N2O5/c1-3-19-12(9-13(16)20-4-2)14-10-5-7-11(8-6-10)15(17)18/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ZJGJNPAVJZSQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




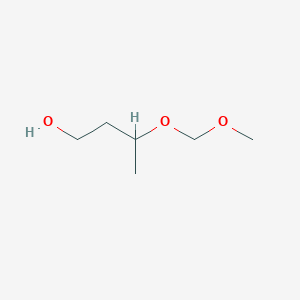
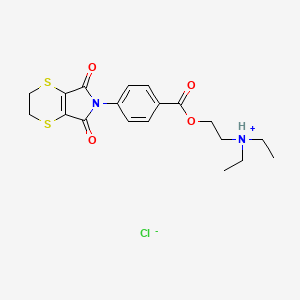
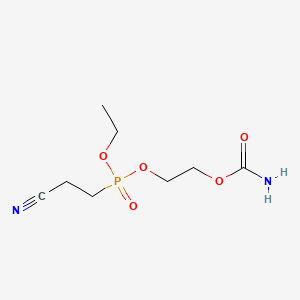
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)
